molecular formula C20H20N2 B14707187 Piperazine, 1-(1-naphthalenyl)-4-phenyl- CAS No. 14961-37-6

Piperazine, 1-(1-naphthalenyl)-4-phenyl-

Cat. No.: B14707187
CAS No.: 14961-37-6
M. Wt: 288.4 g/mol
InChI Key: ZEVIJSAEEVDOLD-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-naphthalenyl)-4-phenyl-: is a compound belonging to the class of phenylpiperazine derivatives. It is known for its interaction with various serotonin receptors, making it a significant compound in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .

Scientific Research Applications

Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .

Comparison with Similar Compounds

Uniqueness: Piperazine, 1-(1-naphthalenyl)-4-phenyl- is unique due to its specific interaction profile with serotonin receptors, making it a valuable compound for studying serotonergic mechanisms and potential therapeutic applications .

Properties

CAS No.

14961-37-6

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

1-naphthalen-1-yl-4-phenylpiperazine

InChI

InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2

InChI Key

ZEVIJSAEEVDOLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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